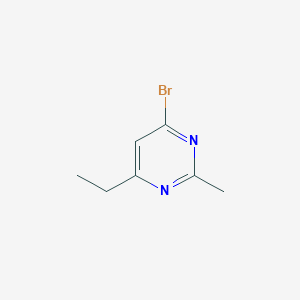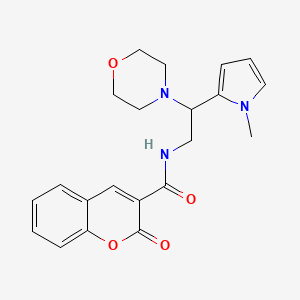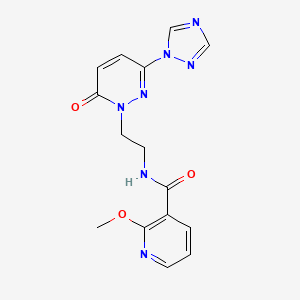
4-Bromo-6-ethyl-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-ethyl-2-methylpyrimidine is a chemical compound with the CAS Number: 1412961-18-2 . It has a molecular weight of 201.07 and its molecular formula is C7H9BrN2 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of pyrimidines, such as this compound, involves various methods . One common method involves the oxidative annulation of anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction . The exact synthesis process for this compound is not specified in the available literature.Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a predicted density of 1.424±0.06 g/cm3 and a predicted boiling point of 239.2±20.0 °C . It is a liquid at room temperature .Scientific Research Applications
Synthesis of Pyranopyrimidine Derivatives 4-Bromo-6-ethyl-2-methylpyrimidine is a key precursor used in the synthesis of pyranopyrimidine derivatives, which are significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis involves diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The focus is on the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives through a one-pot multicomponent reaction. This process is instrumental for the development of lead molecules in drug discovery and other scientific applications (Parmar, Vala, & Patel, 2023).
New Psychoactive Substances (NPS) Research Although the direct application of this compound in new psychoactive substances (NPS) is not clear, its structural relatives, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), are frequently detected NPS and have been studied for their pharmacokinetics, pharmacodynamics, and toxicology. These studies provide a baseline for understanding the health risks and treatment guidelines for NPS, which are comparable to common illicit drugs (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Toxicology Studies Compounds structurally related to this compound, such as 2,4,6-Tribromophenol, are widely produced brominated phenols studied for their environmental concentrations and toxicology. These studies cover concentrations in abiotic and biotic environments, including humans, and address toxicokinetics and toxicodynamics. Insights from these studies are crucial for understanding the environmental impact of brominated compounds and their relevance in future environmental assessments (Koch & Sures, 2018).
Synthesis of Bromobiphenyl Compounds The synthesis of bromobiphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, is also relevant. Although it does not directly involve this compound, it demonstrates the broader context of brominated compounds in pharmaceutical manufacturing and the challenges associated with synthesis methods, such as cost and safety concerns (Qiu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-6-ethyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHDUMSIXOYOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopentyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2433683.png)

![2-Oxo-4-[6-(trifluoromethyl)pyridin-3-yl]imidazolidine-4-carboxylic acid](/img/structure/B2433685.png)
![2-ethyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2433688.png)

![5-[(diisobutylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2433691.png)


![8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2433695.png)

![4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2433700.png)

![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2433705.png)
![N-(3-bromophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2433706.png)
